![molecular formula C17H28N2O2 B14176073 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine CAS No. 918481-60-4](/img/structure/B14176073.png)
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 2-ethoxyethyl chloride and 4-methoxyphenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, such as potential use as an analgesic or anti-inflammatory agent.
Industry: May be used in the development of new materials or as a chemical reagent.
作用机制
The mechanism of action of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
相似化合物的比较
Similar Compounds
1-(2-Ethoxyethyl)piperazine: Lacks the methoxyphenyl group, which may result in different pharmacological properties.
4-[2-(4-Methoxyphenyl)ethyl]piperazine: Lacks the ethoxyethyl group, which may affect its solubility and reactivity.
Uniqueness
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine is unique due to the presence of both the ethoxyethyl and methoxyphenyl groups, which may confer specific pharmacological and chemical properties not found in other piperazine derivatives.
属性
CAS 编号 |
918481-60-4 |
|---|---|
分子式 |
C17H28N2O2 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
1-(2-ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine |
InChI |
InChI=1S/C17H28N2O2/c1-3-21-15-14-19-12-10-18(11-13-19)9-8-16-4-6-17(20-2)7-5-16/h4-7H,3,8-15H2,1-2H3 |
InChI 键 |
RRRLQRHHUYRRPI-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1CCN(CC1)CCC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


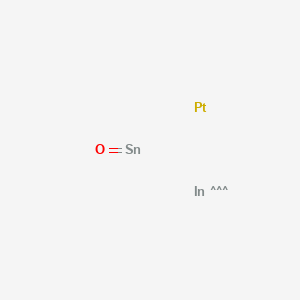

![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)
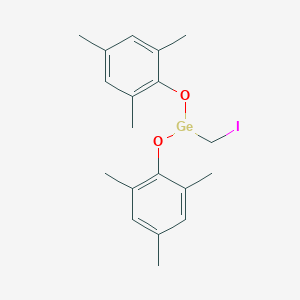
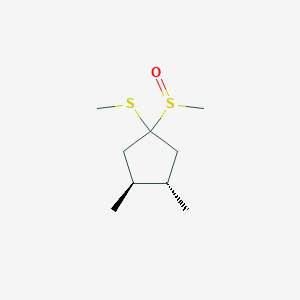

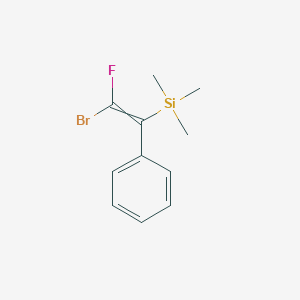
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)

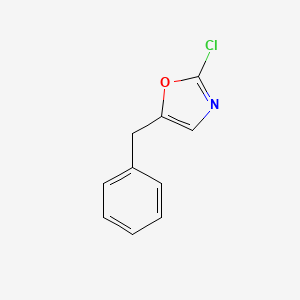
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
